(2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride: A Comprehensive Physicochemical Guide for Researchers and Drug Development Professionals
(2S)-1-Amino-3-phenylpropan-2-ol Hydrochloride: A Comprehensive Physicochemical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physicochemical properties of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the essential data and experimental considerations for the effective use of this compound in pharmaceutical formulations and synthetic chemistry. The guide is structured to present a logical progression from fundamental molecular attributes to practical, application-focused insights, fostering a comprehensive understanding of this vital chiral building block.
Core Molecular and Physical Characteristics
(2S)-1-amino-3-phenylpropan-2-ol hydrochloride, a chiral amino alcohol, is a key intermediate in the synthesis of numerous biologically active molecules.[1] Its specific three-dimensional structure is crucial for its application in asymmetric synthesis, where it directs stereochemical outcomes.
A foundational understanding of this compound begins with its basic molecular and physical properties, which are critical for formulators and synthetic chemists in decisions ranging from solvent choice to reaction stoichiometry.
| Property | Value | Source(s) |
| Chemical Formula | C9H14ClNO | [2][3][4] |
| Molecular Weight | 187.67 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 150-154 °C | [1] |
| Solubility | Soluble in water | |
| Synonyms | L-Phenylalaninol hydrochloride, (S)-(+)-2-Amino-3-phenyl-1-propanol hydrochloride |
Expert Insight: The hydrochloride salt form significantly enhances the compound's stability and aqueous solubility, addressing common limitations of free amine compounds. This is a prevalent strategy in pharmaceutical development to improve the handling and bioavailability of amine-containing active pharmaceutical ingredients (APIs) and intermediates.
Analytical and Spectroscopic Characterization
Reliable analytical methods are essential for ensuring the quality control and batch-to-batch consistency of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride. A multi-faceted analytical approach is necessary for its definitive identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the molecular structure. The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the diastereotopic methylene protons adjacent to the phenyl group, the methine proton at the chiral center, and the aminomethyl protons.
Experimental Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
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Instrumentation: A 400 MHz or higher field NMR spectrometer.
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Acquisition Parameters:
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Pulse Program: Standard zg30.
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Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.
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Temperature: 298 K.
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-
Data Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.
Trustworthiness Through Self-Validation: The integration of the proton signals should align with the number of protons in each chemical environment. Additionally, the coupling patterns, such as the splitting of the methine proton by the adjacent methylene protons, offer definitive confirmation of the molecular connectivity.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride and quantifying any impurities.[1] Due to its weak UV chromophore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or derivatization are often necessary.
Experimental Protocol: HPLC-ELSD
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Injection Volume: 10 µL.
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ELSD Settings:
-
Nebulizer Temperature: 40 °C.
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Evaporator Temperature: 60 °C.
-
Gas Flow: 1.5 L/min.
-
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.
Workflow for Analytical Characterization
Caption: The interrelation of key techniques for comprehensive solid-state characterization.
Stability and Degradation Profile
Understanding the stability of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride under various stress conditions is crucial for defining appropriate storage, handling, and formulation protocols. Stability studies have shown that formulations containing this compound, particularly in the presence of sugars, may exhibit degradation. [6]
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways. These studies typically involve exposing the compound to:
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Acidic and Basic Hydrolysis: Refluxing in HCl and NaOH solutions.
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Oxidation: Treatment with hydrogen peroxide.
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Thermal Stress: Heating the solid material.
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Photostability: Exposure to UV and visible light.
The resulting samples are analyzed using a stability-indicating HPLC method to separate the parent compound from any degradants.
Expert Insight: The primary amine and hydroxyl groups are the most probable sites of degradation. Potential degradation pathways to investigate include oxidation of the alcohol to a ketone or the amine to a nitroso derivative. While the phenyl group is generally stable, it can undergo electrophilic substitution under harsh acidic conditions.
Synthetic Applications
The primary utility of (2S)-1-amino-3-phenylpropan-2-ol hydrochloride is as a chiral precursor in asymmetric synthesis. [7]Its stereocenter is often transferred to the target molecule, making it a valuable starting material. In many synthetic transformations, it is necessary to neutralize the hydrochloride salt with a base to liberate the free amino alcohol for subsequent reactions. [8]
Synthetic Utility Pathway
Caption: A general synthetic pathway illustrating the use of (2S)-1-amino-3-phenylpropan-2-ol HCl.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53630, (1R,2S)-2-amino-1-phenylpropan-1-ol;hydron;chloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9065, 2-Amino-1-phenylpropan-1-ol hydrochloride. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53630, (1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride. Retrieved from [Link]
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Barry, R. H., Weiss, M., Johnson, J. B., & DeRitter, E. (1982). Stability of phenylpropanolamine hydrochloride in liquid formulations containing sugars. Journal of Pharmaceutical Sciences, 71(1), 116–118. [Link]
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